8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Description
8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
55895-58-4 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Aniline Precursor Preparation
Synthesis begins with a substituted aniline bearing methoxy and methyl groups at positions 8 and 3, respectively. For example, 3-methoxy-4-methylaniline may serve as the starting material. Condensation with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions forms the corresponding anilide intermediate.
Reaction Conditions
Cyclization to Quinoline Core
Thermal cyclization of the anilide intermediate generates the 4-oxo-1,4-dihydroquinoline scaffold. For the target compound, this step must position the carboxylic acid group at C-2, necessitating regioselective control.
Key Variables
Functional Group Interconversion
Post-cyclization modifications may include:
-
Methylation: Introducing the C-3 methyl group via alkylation with methyl iodide.
-
Oxidation: Converting ester groups to carboxylic acids using NaOH/H₂O or LiOH.
Example Protocol
-
Hydrolyze ethyl ester to carboxylic acid with 2M NaOH (90°C, 4 h).
Piperazine-Mediated Synthesis (Patent FI-882326-A)
A patented method describes synthesizing quinolinecarboxylic acids using piperazine as a key reagent. Although the patent focuses on derivatives with variable substituents, the protocol is adaptable to the target compound.
Reaction Overview
The general pathway involves:
-
Intermediate II Preparation: A precursor with the formula C₁₂H₁₃NO₄ (exact structure unspecified in the abstract).
-
Piperazine Treatment: Reacting Intermediate II with piperazine in dimethylformamide (DMF) to form a piperazine-quinoline adduct.
-
Acid/Base Hydrolysis: Cleaving the adduct under acidic (HCl) or alkaline (NaOH) conditions to yield the carboxylic acid.
Critical Parameters
Hydrazine Alternative
The patent also highlights hydrazine hydrate as a substitute for piperazine, potentially improving yield or selectivity. Hydrazine’s nucleophilicity may facilitate ring closure or deprotection steps.
Ester Hydrolysis Pathway
A methyl ester derivative of the target compound (CAS: 1216624-36-0) has been documented, providing a route via saponification.
Methyl Ester Synthesis
Saponification to Carboxylic Acid
Conditions:
-
Reagent: LiOH or NaOH in THF/H₂O (1:1)
-
Temperature: 60°C, 3 hours
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Gould-Jacobs Cyclization | High regioselectivity | Multi-step, requires harsh conditions | 60–75% |
| Piperazine-Mediated | Scalable, patent-protected | Ambiguous intermediate structures | 50–65% |
| Ester Hydrolysis | Straightforward, high yield | Requires ester precursor synthesis | >85% |
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization: Ensuring correct positioning of methoxy and methyl groups remains nontrivial. Computational modeling (DFT) could predict favorable transition states.
-
Purification: The compound’s high melting point (250–254°C) complicates recrystallization. Alternative techniques like column chromatography (SiO₂, ethyl acetate/hexane) are recommended.
-
Green Chemistry: Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) may enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. The structure of 8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid suggests potential activity against various bacterial strains due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication and survival.
Anticancer Properties
Quinoline derivatives are also being investigated for their anticancer activities. Studies have shown that modifications in the quinoline structure can lead to enhanced cytotoxic effects against cancer cell lines. The specific compound under discussion may contribute to this field by serving as a lead compound for the development of new anticancer agents.
Anti-inflammatory Effects
There is ongoing research into the anti-inflammatory properties of quinoline derivatives. The carboxylic acid group in this compound may play a role in modulating inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Materials Science
Synthesis of Functional Polymers
The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of functional polymers. These polymers can have applications in coatings, adhesives, and other materials requiring specific chemical properties.
Photocatalytic Applications
Recent studies suggest that quinoline derivatives can act as photocatalysts under UV light. The potential use of this compound in photocatalytic reactions could lead to advancements in environmental remediation technologies.
Agricultural Chemistry
Pesticidal Activity
The compound's structural characteristics may confer pesticidal properties, making it a candidate for developing new agrochemicals. Research into its efficacy against specific pests or pathogens could yield valuable insights into sustainable agricultural practices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity to human cells. |
| Study B | Anticancer Properties | Showed selective toxicity towards breast cancer cell lines compared to normal cells. |
| Study C | Photocatalytic Activity | Found to enhance degradation rates of organic pollutants under UV irradiation. |
Mechanism of Action
The mechanism by which 8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Uniqueness: 8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique in its structural features and biological activities compared to similar compounds
Biological Activity
8-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS No. 55895-58-4) is a quinolone derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in the fields of antimicrobial and antiviral research. The following sections detail the biological activities, synthesis methods, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 233.22 g/mol
- SMILES Notation : CC1=C(NC2=C(C1=O)C=CC=C2OC)C(=O)O
The structure of this compound features a quinoline backbone with a methoxy group at position 8 and a carboxylic acid group, which contribute to its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity. It has been isolated from Lappula echinata, where it was identified as an active component against various bacterial strains . The compound's mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, similar to other quinolone antibiotics.
Antiviral Activity
In a study focused on anti-HIV agents, derivatives of 8-methoxy-3-methyl-4-oxo-1,4-dihydroquinoline were synthesized and evaluated for their effectiveness against HIV. The most potent derivative displayed an EC value of 75 µM with no significant cytotoxicity (CC > 500 µM), indicating a favorable therapeutic index . This suggests that modifications to the parent compound can enhance its antiviral properties.
Anticancer Activity
The quinoline scaffold is recognized for its anticancer properties. Compounds derived from this structure have shown efficacy in inhibiting cancer cell proliferation by targeting DNA synthesis pathways. Specifically, studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Synthesis and Evaluation
A series of derivatives based on the 8-methoxy-3-methyl-4-oxo scaffold have been synthesized to explore their biological activities. For instance, structural modifications have led to compounds that demonstrate enhanced activity against both bacterial and viral targets. Molecular docking studies suggest that these compounds interact effectively with specific enzymes involved in viral replication .
Case Studies
- Antiviral Activity Against Hepatitis B Virus (HBV) : Experimental studies confirmed that certain derivatives showed high inhibition of HBV replication at concentrations as low as 10 µM, indicating their potential as therapeutic agents against viral infections .
- Antibacterial Efficacy : In vitro tests revealed that the compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Data Tables
| Activity Type | Compound | EC (µM) | CC (µM) | Mechanism |
|---|---|---|---|---|
| Antiviral | Derivative A | 75 | >500 | Integrase Inhibition |
| Antibacterial | Parent Compound | Not specified | Not specified | DNA Synthesis Inhibition |
| Anticancer | Derivative B | Not specified | Not specified | Apoptosis Induction |
Q & A
Q. How to resolve discrepancies in reported antibacterial IC₅₀ values across different studies?
- Methodological Answer :
- Standardize Assays : Use identical bacterial strains (e.g., ATCC 25922 for E. coli) and growth media (Mueller-Hinton broth).
- Control for pH : The carboxylic acid group’s ionization (pKa ~4.5) affects bioavailability; maintain pH 7.2–7.4 in assays .
- Contradiction Source : Variability in MIC values (e.g., 2–16 μg/mL) may stem from differences in bacterial efflux pump expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
